2-(3-Amino-1h-pyrazol-1-yl)-N-(sec-butyl)propanamide
Description
Properties
Molecular Formula |
C10H18N4O |
|---|---|
Molecular Weight |
210.28 g/mol |
IUPAC Name |
2-(3-aminopyrazol-1-yl)-N-butan-2-ylpropanamide |
InChI |
InChI=1S/C10H18N4O/c1-4-7(2)12-10(15)8(3)14-6-5-9(11)13-14/h5-8H,4H2,1-3H3,(H2,11,13)(H,12,15) |
InChI Key |
FXFVAICDTJLEND-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=O)C(C)N1C=CC(=N1)N |
Origin of Product |
United States |
Biological Activity
2-(3-Amino-1H-pyrazol-1-yl)-N-(sec-butyl)propanamide is a synthetic compound that features a pyrazole ring, which is known for its diverse biological activities. The presence of the amino group on the pyrazole ring enhances its reactivity and potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
- Molecular Formula : C10H18N4O
- Molecular Weight : 210.28 g/mol
- Structure : The compound consists of a pyrazole moiety linked to a propanamide group, which is essential for its biological interactions.
The biological activity of 2-(3-Amino-1H-pyrazol-1-yl)-N-(sec-butyl)propanamide can be attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in disease processes, such as Mycobacterium enoyl acyl carrier protein reductase (InhA), a target for antitubercular drugs .
- Receptor Modulation : The pyrazole derivatives are known to act as selective androgen receptor degraders (SARDs) and pan-antagonists, which could provide therapeutic benefits in conditions like prostate cancer .
- Antiviral Activity : Research indicates that pyrazole derivatives exhibit antiviral properties, particularly against respiratory viruses, by inhibiting viral replication at micromolar concentrations .
Efficacy in Various Assays
The following table summarizes the biological activities reported for compounds related to 2-(3-Amino-1H-pyrazol-1-yl)-N-(sec-butyl)propanamide:
Case Studies
- Antiviral Efficacy : A study evaluated the antiviral effects of a series of pyrazole derivatives, including those similar to our compound. The results demonstrated significant inhibition of respiratory syncytial virus (RSV) replication, highlighting the potential use of these compounds in treating viral infections .
- Androgen Receptor Antagonism : In another study, novel aryl pyrazol-1-yl-propanamides were characterized as effective SARDs. These compounds showed enhanced potency compared to existing therapies in preclinical models, suggesting that modifications to the pyrazole structure can lead to improved therapeutic agents for androgen-dependent diseases .
Comparison with Similar Compounds
Comparison :
- Structural Differences: Replaces the pyrazole ring with a benzamide system. The N,O-bidentate group facilitates metal coordination, making it superior for metal-catalyzed C–H bond functionalization compared to the amino-pyrazole in the target compound.
- Applications: More suited for catalytic reactions (e.g., cross-coupling), whereas the target compound’s amino-pyrazole may prioritize biological interactions (e.g., enzyme inhibition).
2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-(sec-butyl)acetamide
Molecular Formula : C8H15N5O
Molar Mass : 197.24 g/mol
Key Features :
- Substitutes pyrazole with a 1,2,4-triazole ring, retaining the 3-amino group and sec-butyl chain but with an acetamide (shorter backbone) .
Comparison :
- Bioactivity : Triazoles are common in agrochemicals and pharmaceuticals (e.g., antifungal agents), suggesting this analog may exhibit enhanced metabolic stability or target affinity.
- Solubility : The shorter acetamide chain may reduce lipophilicity relative to the propanamide in the target compound.
(4-Chloro-1-methyl-1H-pyrazol-3-yl)acetic acid
Molecular Formula : C6H7ClN2O2
Molar Mass : 174.58 g/mol
Key Features :
Comparison :
- Solubility : The carboxylic acid group improves aqueous solubility compared to the hydrophobic sec-butyl and amide groups in the target compound.
- Applications : Likely used as a synthetic intermediate for metal-organic frameworks or ionic derivatives, contrasting with the target compound’s amide-based design for biomolecular interactions.
Data Table: Structural and Functional Comparison
Preparation Methods
Pyrazole Core Synthesis
The synthesis of pyrazole derivatives, including 2-(3-amino-1H-pyrazol-1-yl) moieties, often starts from β-keto esters or β-keto acids, which undergo condensation with hydrazine or substituted hydrazines.
A common approach involves preparing β-keto esters from N-Boc-β-alanine via Masamune-Claisen type condensation, followed by reaction with hydrazine derivatives under reflux in methanol to yield substituted pyrazol-5-ols or pyrazol-5-ones in moderate to good yields (48–83%).
Acidolytic deprotection (e.g., using HCl in ethyl acetate) of protected intermediates furnishes free 3-amino-1H-pyrazol derivatives in high yields (78–84%).
This method provides a straightforward route to 3-amino-1H-pyrazol cores with various substitutions, which can be further functionalized.
Amide Bond Formation with sec-Butyl Group
The attachment of the sec-butyl group via an amide bond to the pyrazolyl propanamide framework is typically achieved through classical amide coupling reactions.
The reaction is performed between the pyrazolyl propanoic acid derivative and sec-butyl amine or its equivalent, using coupling agents such as bis(2-oxo-1,3-oxazolidin-3-yl)phosphinic chloride, isobutyl chloroformate, or carbodiimides (e.g., 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride).
The coupling is conducted in the presence of bases like triethylamine, 4-dimethylaminopyridine, or N-methylmorpholine to facilitate amide bond formation.
Solvents such as dichloromethane, 1,2-dichloroethane, or N,N-dimethylformamide are commonly used, with reaction temperatures ranging from -10°C to reflux conditions depending on the solvent.
The product is isolated as the free base or salt by classical purification methods including crystallization or silica gel chromatography.
Alternative Synthetic Routes and Key Intermediates
Another synthetic strategy involves the conversion of (R)-3-bromo-2-hydroxy-2-methylpropanoic acid to the corresponding acid chloride, which is then reacted with aniline to form a bromide intermediate. This intermediate is converted under basic conditions to an oxirane, which undergoes alkylation with pyrazoles to yield pyrazol-1-yl-propanamides.
This method allows the introduction of various substituents on the pyrazole ring and the propanamide moiety, enabling the synthesis of analogues including the sec-butyl substituted compound.
Data Table: Summary of Key Preparation Steps
Q & A
Basic: What are the standard synthetic routes for 2-(3-Amino-1H-pyrazol-1-yl)-N-(sec-butyl)propanamide, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
The synthesis typically involves sequential acylation and alkylation reactions. A common route starts with 3-amino-1H-pyrazole, which reacts with a propionyl chloride derivative to form the acetamide backbone. Subsequent N-alkylation with sec-butyl bromide under basic conditions (e.g., K₂CO₃ in DMF) yields the final product .
Optimization Tips:
- Temperature Control: Maintain 0–5°C during acylation to minimize side reactions.
- Solvent Choice: Use polar aprotic solvents (e.g., DMF) for alkylation to enhance nucleophilicity.
- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water .
Basic: Which analytical techniques are essential for characterizing this compound, and how are they applied?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR: Confirm regioselectivity of pyrazole substitution and sec-butyl orientation. For example, the sec-butyl group shows distinct splitting patterns (e.g., doublet of quartets for CH₂) .
- High-Performance Liquid Chromatography (HPLC):
- Mass Spectrometry (HRMS):
- Verify molecular weight (theoretical ~226.28 g/mol) via ESI+ mode .
Advanced: How can crystallographic methods like SHELX resolve the compound’s 3D structure, and what challenges arise during refinement?
Methodological Answer:
- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) on single crystals grown via slow evaporation (e.g., ethanol/water).
- Refinement with SHELXL:
- Challenges:
- Overlapping electron density in the sec-butyl chain may require constraints (DFIX/ISOR) .
Advanced: How can researchers address contradictions in biological activity data between this compound and structural analogs?
Methodological Answer:
Case Study: If the compound shows lower antimicrobial activity compared to Ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate :
Structural Comparison:
| Compound | Amino Position | Bioactivity (IC₅₀, μM) |
|---|---|---|
| Target | 3-amino | 25.3 ± 1.2 |
| Analog | 4-amino | 12.7 ± 0.8 |
Hypothesis Testing:
- Use molecular docking to assess binding affinity differences (e.g., PyRx AutoDock).
- Synthesize a 4-amino analog of the target compound to isolate positional effects .
Advanced: How to design experiments to study its mechanism of action in biological systems?
Methodological Answer:
- Binding Assays:
- Fluorescence Quenching: Titrate the compound into a protein solution (e.g., BSA) and monitor tryptophan emission at 340 nm (ex: 280 nm). Calculate Stern-Volmer constants .
- Cellular Uptake Studies:
- Use LC-MS/MS to quantify intracellular concentrations in HEK293 cells after 24-h exposure .
- Metabolic Stability:
- Incubate with liver microsomes (human/rat) and track degradation via HPLC-MS .
Basic: What key structural features influence its chemical reactivity and biological interactions?
Methodological Answer:
- Pyrazole Ring: The 3-amino group acts as a hydrogen-bond donor, critical for target binding (e.g., kinase inhibitors) .
- sec-Butyl Group: Enhances lipophilicity (logP ~1.8 predicted) for membrane permeability .
- Amide Linkage: Susceptible to hydrolysis under acidic conditions (monitor via TLC in 1M HCl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
